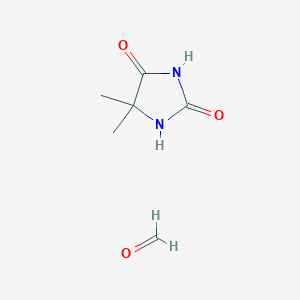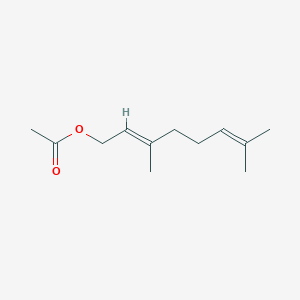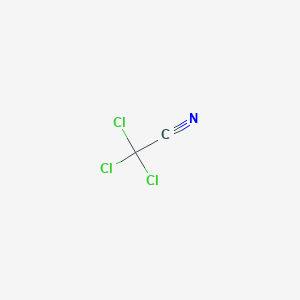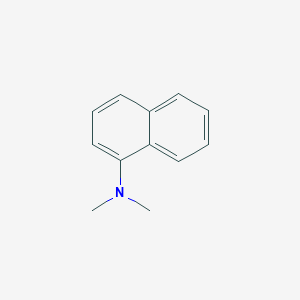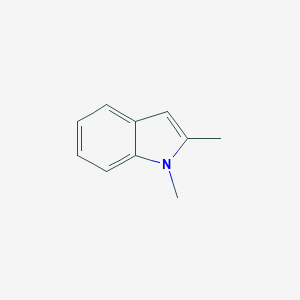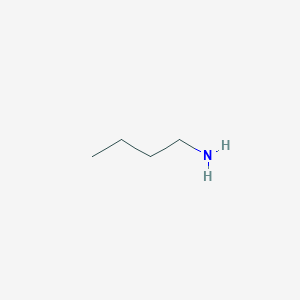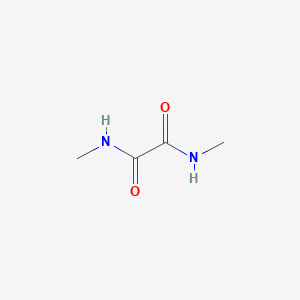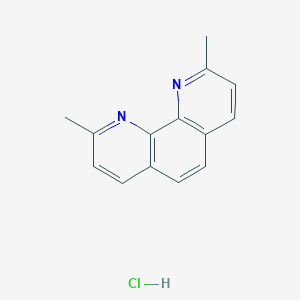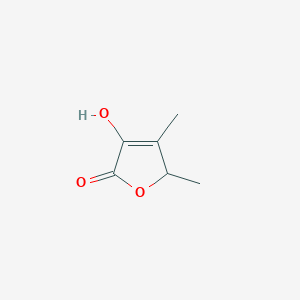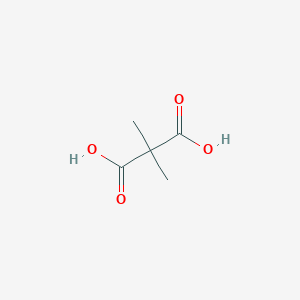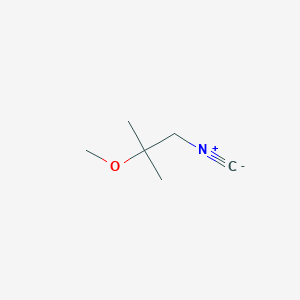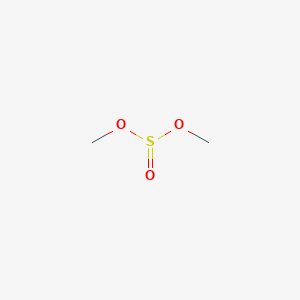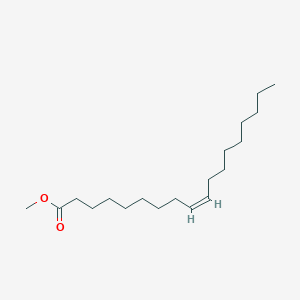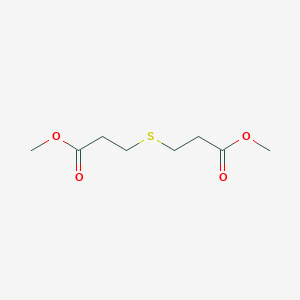![molecular formula C10H14OS B146856 1-[2-(Methylsulfanylmethyl)phenyl]ethanol CAS No. 132310-54-4](/img/structure/B146856.png)
1-[2-(Methylsulfanylmethyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylsulfanylmethyl)phenyl]ethanol, also known as MSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSH is a member of the family of phenylalkanols and is derived from thioanisole.
Mécanisme D'action
The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood. However, studies have suggested that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of the MAPK pathway, and activation of the Nrf2 pathway. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.
Effets Biochimiques Et Physiologiques
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in lab experiments is its high purity and stability. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been reported to have good solubility in water and other solvents, which makes it easy to use in various assays. However, one of the limitations of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. One of the areas of interest is the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in the prevention and treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol and its potential side effects.
Conclusion:
In conclusion, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide, followed by a catalytic hydrogenation process. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood, but it is believed to act through multiple pathways. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol, including the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases and cancer, and further investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide. The reaction mixture is then subjected to a catalytic hydrogenation process to yield 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. This method has been reported to have a high yield of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol with good purity.
Applications De Recherche Scientifique
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to have potent antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
132310-54-4 |
|---|---|
Nom du produit |
1-[2-(Methylsulfanylmethyl)phenyl]ethanol |
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
1-[2-(methylsulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
SFVFMQZYONQOEV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CSC)O |
SMILES canonique |
CC(C1=CC=CC=C1CSC)O |
Synonymes |
Benzenemethanol, -alpha--methyl-2-[(methylthio)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



